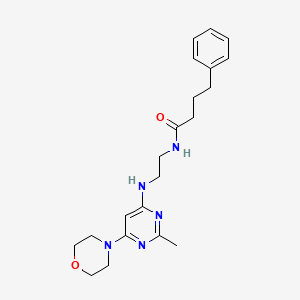

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide

Description

N-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl group at position 2, a morpholine ring at position 6, and an ethylamino-linked phenylbutanamide side chain. The morpholine moiety likely enhances solubility and bioavailability, a common feature in drug design, while the phenylbutanamide group may influence target binding through hydrophobic interactions and conformational flexibility . The pyrimidine scaffold is a hallmark of biologically active compounds, often employed in pharmaceuticals for its ability to participate in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c1-17-24-19(16-20(25-17)26-12-14-28-15-13-26)22-10-11-23-21(27)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,16H,5,8-15H2,1H3,(H,23,27)(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNUNOGYMBBYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Morpholinopyrimidine Core: This can be achieved through the reaction of 2-methyl-4-chloropyrimidine with morpholine under basic conditions.

Attachment of the Aminoethyl Group: The intermediate is then reacted with an appropriate ethylamine derivative to introduce the aminoethyl group.

Coupling with Phenylbutanamide: Finally, the aminoethyl intermediate is coupled with 4-phenylbutanoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ():

- Core Structure : Pyrimidine with methyl (C6) and phenyl (C2) substituents.

- Key Differences: The target compound replaces the fluorophenyl and methoxyphenyl aminomethyl groups () with a morpholine ring and phenylbutanamide chain.

- Functional Implications : The morpholine in the target compound may improve aqueous solubility compared to the methoxy group in ’s derivative. The fluorophenyl group in ’s compound contributes to antibacterial and antifungal activity, suggesting that electron-withdrawing substituents at specific positions enhance antimicrobial efficacy .

Amide-Containing Compounds

- Core Structure: Thiazolidinone ring conjugated with nicotinamide.

- Key Differences: Unlike the target’s flexible ethylamino linker, NAT-1/NAT-2 feature rigid thiazolidinone cores. The phenylbutanamide in the target compound may offer greater conformational adaptability for target binding compared to NAT-1’s 4-methoxy-phenyl group .

- Core Structure: Isoquinoline sulfonamide.

- Key Differences: The target’s pyrimidine core differs from the isoquinoline in H-8/H-7. However, both share amide functionalities, which are critical for hydrogen bonding. The morpholine in the target compound may serve a similar role to the sulfonamide in H-8, acting as a hydrogen bond acceptor .

Steric and Electronic Effects of Substituents

- Morpholine vs. Methoxy : The morpholine’s oxygen atom provides solubility, while its bulkiness may reduce steric hindrance compared to the methoxy group in ’s compound .

- Phenylbutanamide vs. Thiazolidinone: The phenylbutanamide’s extended alkyl chain could enhance membrane permeability relative to the planar thiazolidinone in NAT-1/NAT-2 .

Structural and Functional Data Table

Research Findings and Implications

- Solubility : The morpholine group in the target compound likely enhances solubility compared to halogenated or methoxy-substituted pyrimidines .

- Binding Interactions: The ethylamino linker may facilitate interactions with hydrophobic pockets, while the pyrimidine core enables hydrogen bonding, akin to ’s derivatives .

Biological Activity

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential therapeutic applications. This compound features a morpholinopyrimidine moiety, which is known for its biological activity, and a phenylbutanamide group that contributes to its stability and reactivity. The compound's biological activity has been explored in various studies, focusing on its mechanism of action, therapeutic potential, and effects on different biological targets.

- Molecular Formula : C₁₂H₁₈N₄O₂

- Molecular Weight : 270.30 g/mol

- CAS Number : 1251626-17-1

The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Research indicates that this compound may influence pathways associated with cancer cell proliferation and survival.

Antitumor Activity

Recent studies have demonstrated that compounds similar in structure to N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide exhibit promising antitumor activity. For instance, compounds containing the morpholinopyrimidine moiety have shown effectiveness against various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358) through MTS cytotoxicity assays. Table 1 summarizes the IC₅₀ values for related compounds:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 |

| Compound B | HCC827 | 5.13 ± 0.97 |

| Compound C | NCI-H358 | 0.85 ± 0.05 |

These findings suggest that the compound may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis.

Antimicrobial Activity

In addition to its antitumor properties, this compound may also possess antimicrobial activity. Similar derivatives have been evaluated for their ability to inhibit bacterial growth against strains like Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure appears to enhance the antimicrobial efficacy.

Case Studies

-

Case Study on Antitumor Efficacy

- A recent study evaluated the antitumor effects of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide in vitro using human lung cancer cell lines.

- Results indicated significant cytotoxicity with an IC₅₀ value indicating effective inhibition of cell proliferation.

-

Case Study on Mechanistic Insights

- Another investigation focused on the binding interactions between the compound and DNA, revealing that it binds within the minor groove of DNA, potentially inhibiting DNA-dependent enzymes which are crucial for cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.